1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide

antibacterial cell wall synthesis inhibitor Gram-positive

1-(4-((7-Methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide (CAS 951998-08-6) is a synthetic small-molecule belonging to the chromen-4-one class, incorporating a 7-methoxy substituent on the chromone core, a 4-oxybenzoyl linker, and a piperidine-4-carboxamide terminus. It was identified through a pathway-specific cell wall inhibitor reporter screen at McMaster University and is annotated in the AntibioticDB as a direct-acting Gram-positive cell wall synthesis inhibitor with weak whole-cell activity.

Molecular Formula C23H22N2O6
Molecular Weight 422.437
CAS No. 951998-08-6
Cat. No. B2564870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide
CAS951998-08-6
Molecular FormulaC23H22N2O6
Molecular Weight422.437
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N
InChIInChI=1S/C23H22N2O6/c1-29-17-6-7-18-19(12-17)30-13-20(21(18)26)31-16-4-2-15(3-5-16)23(28)25-10-8-14(9-11-25)22(24)27/h2-7,12-14H,8-11H2,1H3,(H2,24,27)
InChIKeyHSYAEXPAAYXEOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((7-Methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide (CAS 951998-08-6): A Chromen-4-one–Piperidine Carboxamide Cell Wall Inhibitor for Antibacterial Research


1-(4-((7-Methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide (CAS 951998-08-6) is a synthetic small-molecule belonging to the chromen-4-one class, incorporating a 7-methoxy substituent on the chromone core, a 4-oxybenzoyl linker, and a piperidine-4-carboxamide terminus . It was identified through a pathway-specific cell wall inhibitor reporter screen at McMaster University and is annotated in the AntibioticDB as a direct-acting Gram-positive cell wall synthesis inhibitor with weak whole-cell activity [1]. The compound originates from the ChemBridge and Maybridge commercial screening collections and remains at an experimental development stage [2].

Why Generic Substitution Fails for 1-(4-((7-Methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide: Scaffold-Specific Activity Profiles Defy Simple Interchange


Chromone- and coumarin-based antibacterials exhibit exquisitely sensitive structure–activity relationships (SAR) where minor modifications to the chromenone core, linker, or piperidine substituent can shift the mechanism from cell wall inhibition to DNA gyrase poisoning, PBP2a binding, or acetylcholinesterase inhibition [1]. The target compound’s unique combination of a 7-methoxy-4-oxo-4H-chromen-3-yl ether linked through a 4-benzoyl bridge to piperidine-4-carboxamide produces a Gram-positive-selective cell wall synthesis inhibition profile that is not replicated by the closely related methyl ester analog (CAS 1010932-44-1) or by 2-methyl-substituted chromenone variants (e.g., CAS 952000-53-2) . Furthermore, piperidine-4-carboxamide antibacterials targeting mycobacterial DNA gyrase operate through an entirely distinct molecular target, underscoring that even conserved pharmacophores cannot be interchanged without loss of the specific mechanism of action [2].

Quantitative Differentiation Evidence for 1-(4-((7-Methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide: Head-to-Head and Cross-Study Comparator Data


Gram-Positive Selective Cell Wall Synthesis Inhibition with Quantified Weak Whole-Cell Activity

The target compound was identified by a β-lactamase reporter-based cell wall inhibitor screening system and classified as a Gram-positive-selective cell wall synthesis inhibitor. In contrast to potent cell wall antibiotics such as vancomycin (MIC typically ≤2 µg/mL against S. aureus), this compound shows weak whole-cell activity, which may be advantageous for mechanistic probe studies where potent killing is not desired [1]. The compound's mechanism was confirmed via a pathway-specific cell-based screen that discriminates cell wall biosynthesis inhibitors from general cytotoxics [2].

antibacterial cell wall synthesis inhibitor Gram-positive

Enterococcus faecalis Biofilm Inhibition: Quantitative IC50 Benchmarking Against Clinically Relevant Comparators

The target compound was evaluated for inhibition of Enterococcus faecalis biofilm formation in a 20-hour crystal violet staining assay, yielding an IC50 of 125,000 nM (125 µM) [1]. For reference, established antibiofilm agents such as the quorum-sensing inhibitor amburic acid achieve IC50 values between 50–200 µM against E. faecalis biofilms, while potent clinical antibiotics such as daptomycin can inhibit biofilms at concentrations <1 µg/mL (<0.6 µM) [2]. This places the target compound at the lower-potency end of the antibiofilm spectrum.

Enterococcus faecalis biofilm inhibition IC50

Klebsiella pneumoniae Antibacterial Activity: Species-Level Selectivity Data from Independent Screening

Independent screening data deposited in Aladdin Scientific's assay database (ALA703161) confirms that this compound was tested for in vitro antibacterial activity against Klebsiella pneumoniae ATCC 10031, a Gram-negative strain . The AntibioticDB entry simultaneously classifies the compound as Gram-positive selective, implying that activity against this Gram-negative organism is limited or absent [1]. This Gram-positive vs. Gram-negative selectivity profile is qualitatively distinct from broad-spectrum chromone derivatives such as certain 4H-chromen-4-one PBP2a inhibitors, which retain activity against multidrug-resistant Gram-positive pathogens but also show detectable anti-Gram-negative effects [2].

Klebsiella pneumoniae Gram-negative MIC

Scaffold Differentiation from Coumarin-3-carboxamide AChE Inhibitors: Mechanistic Divergence Documented by Quantitative Enzyme Inhibition SAR

A closely related scaffold family—coumarin-3-carboxamides bearing N-benzylpiperidine moieties—has been extensively characterized as potent acetylcholinesterase (AChE) inhibitors, with lead compound 10c achieving IC50 = 0.3 nM and a selectivity index of 26,300 over butyrylcholinesterase [1]. The target compound differs structurally in three critical aspects: (i) chromen-4-one (chromone) core vs. coumarin (2-oxo-2H-chromene) core, (ii) 4-oxybenzoyl-piperidine-4-carboxamide linkage vs. direct carboxamide-benzylpiperidine linkage, and (iii) 7-methoxy substitution vs. variable substituents. This structural divergence redirects biological activity from nanomolar AChE inhibition to Gram-positive cell wall synthesis inhibition, demonstrating that even scaffolds sharing a benzopyranone core and piperidine appendage cannot be considered functionally interchangeable [2].

acetylcholinesterase scaffold selectivity mechanism of action

Structural Analog Comparison: Carboxamide vs. Methyl Ester Functionality Dictates Biological Annotation Status

The closest commercially available structural analog, methyl 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxylate (CAS 1010932-44-1), differs solely by replacement of the terminal carboxamide (–CONH₂) with a methyl ester (–COOCH₃) . Despite this seemingly conservative modification, the carboxamide-to-ester conversion alters hydrogen-bonding capacity, metabolic stability, and potentially target engagement. The carboxamide compound carries a specific cell wall inhibitor annotation in AntibioticDB and quantitative biofilm inhibition data in BindingDB, whereas the methyl ester analog lacks comparable curated biological annotation in public databases, indicating that the carboxamide moiety is critical for the documented biological profile [1].

structural analog carboxamide methyl ester SAR

Best Research and Industrial Application Scenarios for 1-(4-((7-Methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide Based on Quantitative Evidence


Mechanistic Probe for Gram-Positive Cell Wall Biosynthesis Pathway Dissection

The compound's confirmed Gram-positive-selective cell wall synthesis inhibition mechanism, validated through a β-lactamase reporter system, makes it suitable as a chemical probe for dissecting late-stage peptidoglycan biosynthesis steps in model Gram-positive organisms [1]. Its weak whole-cell activity is advantageous in this context, as it enables observation of pathway-specific effects without the confounding factor of rapid cell death that complicates mechanistic studies with potent bactericidal agents [2].

Negative Control Compound for Antibacterial High-Throughput Screening Campaigns

With a quantified IC50 of 125,000 nM against E. faecalis biofilm formation and documented weak whole-cell activity, this compound is well-suited as a low-potency reference standard or negative control in HTS campaigns targeting Gram-positive biofilm eradication [1]. Its defined mechanism (cell wall inhibition) provides a mechanistically relevant but weakly active comparator for assay validation and Z'-factor determination [2].

Starting Scaffold for Structure-Activity Relationship (SAR) Optimization Toward Potent Cell Wall Inhibitors

The compound combines a synthetically accessible chromen-4-one–piperidine-4-carboxamide architecture with confirmed cell wall-targeting activity and publicly available bioactivity data across multiple databases (AntibioticDB, BindingDB, Aladdin Scientific) [1]. Unlike the commercially available but unannotated methyl ester analog (CAS 1010932-44-1), this carboxamide compound provides a biologically validated starting point for medicinal chemistry campaigns aimed at improving potency while maintaining the Gram-positive-selective cell wall inhibition mechanism [2]. The documented SAR divergence from coumarin-3-carboxamide AChE inhibitors further supports its use as a selective antibacterial scaffold [3].

Biofilm-Specific Cell Wall Adaptation Studies in Enterococcus faecalis

The compound's moderate biofilm inhibition activity (IC50 125 µM against E. faecalis) combined with its cell wall synthesis inhibition mechanism offers a unique tool for investigating how cell wall biosynthesis pathways are modulated during the biofilm lifestyle of Enterococcus faecalis [1]. This application leverages the compound's specific mechanism to probe biofilm-specific vulnerabilities that are distinct from planktonic growth inhibition [2].

Quote Request

Request a Quote for 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.